2-[(2-oxo-1,2-dihydropyridin-4-yl)oxy]acetic acid
Description
Structure
3D Structure
Properties
CAS No. |
2172159-29-2 |
|---|---|
Molecular Formula |
C7H7NO4 |
Molecular Weight |
169.13 g/mol |
IUPAC Name |
2-[(2-oxo-1H-pyridin-4-yl)oxy]acetic acid |
InChI |
InChI=1S/C7H7NO4/c9-6-3-5(1-2-8-6)12-4-7(10)11/h1-3H,4H2,(H,8,9)(H,10,11) |
InChI Key |
ZKGWAZKNSIODEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C=C1OCC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Transformations of 2 2 Oxo 1,2 Dihydropyridin 4 Yl Oxy Acetic Acid
Established Synthetic Routes to the Core Structure
The construction of the 2-oxo-1,2-dihydropyridine (commonly known as 2-pyridone) ring is a well-established area of organic synthesis. Various methodologies have been developed to access this heterocyclic core, which serves as the foundation for the title compound. These methods can be broadly categorized into those involving cyclization strategies and those that modify a pre-existing pyridine (B92270) or pyrone ring.
Alkylation reactions are fundamental to the synthesis and functionalization of 2-pyridones. The 2-pyridone molecule possesses two primary nucleophilic centers: the ring nitrogen and the exocyclic oxygen atom. ysu.edu Alkylation can occur at either site, and controlling the regioselectivity of this reaction is a key challenge.
Alkylation at the nitrogen atom leads to N-alkyl-2-pyridones, while alkylation at the oxygen atom yields 2-alkoxypyridines. ysu.edu The outcome of the alkylation is influenced by several factors, including the nature of the alkylating agent, the solvent, the base used, and the presence of counterions. For instance, the use of hard electrophiles tends to favor N-alkylation, whereas softer electrophiles can lead to O-alkylation.
A significant advancement in the regioselective O-alkylation of 2-pyridones involves a TfOH-catalyzed carbenoid insertion, which has been shown to achieve high selectivity for the O-alkylated product. researchgate.net In the context of synthesizing the core structure for 2-[(2-oxo-1,2-dihydropyridin-4-yl)oxy]acetic acid, the key precursor is a 4-hydroxy-2-pyridone. The synthesis of this intermediate often involves the reaction of 3-acetyl-4-hydroxy-6-methyl-2-pyrone (dehydroacetic acid) with various aqueous amines. ysu.edu
| Reactant 1 | Reactant 2 | Product | Reference |
| 3-Acetyl-4-hydroxy-6-methyl-2-pyrone | Aqueous amine | 2,6-dimethyl-4-pyridone | ysu.edu |
| 2-Pyridone | Alkyl halide | N-alkyl-2-pyridone or 2-alkoxypyridine | ysu.edu |
| 2-Pyridone | Diazo compound (with TfOH catalyst) | 2-Alkoxypyridine (>99:1 selectivity) | researchgate.net |
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems like dihydropyridinones from simple starting materials in a single step. These reactions are highly valued for their ability to rapidly generate molecular diversity.
One prominent example is the synthesis of 4-hydroxy-2-pyridone derivatives through the reaction of 3-amino-3-dialkylaminopropenoates with bis(2,4,6-trichlorophenyl)malonate. nih.gov Another versatile approach involves the condensation of ethyl 3-aminocrotonate with an activated malonate derivative, which conveniently produces a 4-hydroxy-2-pyridinone in a single step without the need for an added base. nih.gov Furthermore, ethyl 3-oxoglutarate can react directly with triethylorthoformate in the presence of ammonia (B1221849) to yield ethyl 4-hydroxy-2-pyridinone-5-carboxylate. nih.gov These MCRs provide a powerful toolkit for assembling the foundational 4-hydroxy-2-pyridone core required for the synthesis of the title compound.
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reference |
| 3-Amino-3-dialkylaminopropenoate | bis(2,4,6-trichlorophenyl)malonate | - | 4-Hydroxy-2-pyridone derivative | nih.gov |
| Ethyl 3-aminocrotonate | Activated malonate derivative | - | 4-Hydroxy-2-pyridinone | nih.gov |
| Ethyl 3-oxoglutarate | Triethylorthoformate | Ammonia | Ethyl 4-hydroxy-2-pyridinone-5-carboxylate | nih.gov |
Functionalization Strategies and Derivatization
Once the 4-hydroxy-2-pyridone core is synthesized, the next crucial step is its functionalization to introduce the desired substituents, including the acetoxy moiety at the 4-position. Further modifications of the pyridinone ring and the acetic acid side chain allow for the creation of a diverse library of derivatives.
The introduction of the acetoxy moiety at the 4-position is typically achieved through the O-alkylation of a 4-hydroxy-2-pyridone precursor. This reaction generally involves the use of an α-haloacetic acid ester, such as ethyl bromoacetate (B1195939), in the presence of a base.
A representative procedure involves the reaction of a 4-hydroxy-2-pyridone with ethyl bromoacetate using a base like sodium hydride in a solvent such as dimethylformamide (DMF). nih.gov The reaction proceeds via the deprotonation of the hydroxyl group at the 4-position, followed by nucleophilic attack on the electrophilic carbon of the ethyl bromoacetate. This Williamson ether synthesis-type reaction selectively yields the O-alkylated product. ysu.edu Subsequent hydrolysis of the resulting ester under acidic or basic conditions affords the target molecule, this compound. ucanr.edu
| Precursor | Reagent | Base/Solvent | Product | Reference |
| 4-Hydroxy-2-pyridone | Ethyl bromoacetate | NaH / DMF | Ethyl 2-[(2-oxo-1,2-dihydropyridin-4-yl)oxy]acetate | nih.gov |
| Ethyl 2-[(2-oxo-1,2-dihydropyridin-4-yl)oxy]acetate | H3O+ or OH- | Water | This compound | ucanr.edu |
The 2-pyridone ring is amenable to a variety of modifications, allowing for the introduction of diverse functional groups at different positions. One powerful technique for the functionalization of 4-methoxy-2-pyridones (which can be derived from 4-hydroxy-2-pyridones) is lithiation. Treatment of a 4-methoxy-2-pyridone with a strong base like butyllithium (B86547) at low temperatures results in regioselective deprotonation at the C-3 position. rsc.org The resulting lithiated intermediate can then be quenched with a range of electrophiles, such as alkyl halides, carbon dioxide, or aldehydes, to introduce substituents at the 3-position. rsc.org
Furthermore, the pyridinone ring can participate in cycloaddition reactions. For instance, N-protected 3-formyl-5,6-dihydropyridin-4-ones have been shown to react with electron-rich dienes in Diels-Alder reactions, leading to the formation of bicyclic systems. uncw.edu These reactions demonstrate the versatility of the pyridinone core as a scaffold for constructing more complex molecular architectures.
| Substrate | Reagent 1 | Reagent 2 | Product | Reference |
| 4-Methoxy-2-pyridone | Butyllithium | Electrophile (e.g., MeI, CO2) | 3-Substituted-4-methoxy-2-pyridone | rsc.org |
| N-tosyl-3-formyl-5,6-dihydropyridin-4-one | Ethyl vinyl ether | - | Pyran-containing bicyclic adduct | uncw.edu |
The carboxylic acid functional group of the acetic acid side chain in this compound is a versatile handle for further derivatization. Standard carboxylic acid chemistry can be employed to generate a variety of derivatives.
For example, the carboxylic acid can be converted to its corresponding ester via Fischer esterification with an alcohol in the presence of an acid catalyst. More commonly, the carboxylic acid is activated with a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by reaction with an amine to form an amide. nih.gov This amidation reaction is a widely used strategy for linking the pyridinone moiety to other molecules or for modulating its physicochemical properties. The synthesis of 2-oxo-1,2-dihydropyridinyl-3-yl amide-based inhibitors has been reported, highlighting the importance of this functionalization in medicinal chemistry. nih.gov
| Starting Material | Reagent 1 | Reagent 2 | Product | Reference |
| This compound | Alcohol | Acid catalyst | Ester derivative | - |
| This compound | EDC | Amine | Amide derivative | nih.gov |
Reaction Mechanism Elucidation in Synthetic Pathways
The key chemical transformation in the proposed synthesis of this compound is the formation of the ether linkage at the C4 position of the pyridone ring. The most probable and widely used method for this transformation is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.
In this specific case, the reaction would proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The first step involves the deprotonation of the hydroxyl group of 4-hydroxy-2-pyridone by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic pyridone oxide anion. This anion then acts as the nucleophile, attacking the electrophilic carbon of a haloacetic acid ester (e.g., ethyl bromoacetate). The reaction proceeds in a single, concerted step where the nucleophile attacks the carbon atom bearing the leaving group (halide), leading to the inversion of stereochemistry if the carbon were chiral. The halide ion is displaced, and the new carbon-oxygen bond is formed. A subsequent hydrolysis of the resulting ester would yield the final carboxylic acid product.
The efficiency of the Williamson ether synthesis is influenced by several factors. The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), can enhance the reaction rate by solvating the cation of the base and leaving the nucleophile more exposed. Steric hindrance around the electrophilic carbon can significantly impede the SN2 reaction. Therefore, using a primary halide like ethyl bromoacetate is ideal.
An alternative, though less common for this specific transformation, could be the Mitsunobu reaction. This reaction allows for the formation of an ether from an alcohol and a nucleophile (in this case, the pyridone) using a phosphine (B1218219) reagent (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate - DEAD). The Mitsunobu reaction also typically proceeds with an inversion of stereochemistry at the alcohol's carbon center.
Table 1: Key Aspects of the Proposed SN2 Reaction Mechanism
| Feature | Description |
| Reaction Type | Bimolecular Nucleophilic Substitution (SN2) |
| Nucleophile | 4-oxido-2-pyridone anion |
| Electrophile | Haloacetic acid ester (e.g., ethyl bromoacetate) |
| Key Step | Concerted backside attack of the nucleophile on the electrophilic carbon |
| Stereochemistry | Inversion of configuration at the electrophilic carbon (if chiral) |
| Typical Bases | NaH, K₂CO₃, NaOEt |
| Typical Solvents | DMF, Acetonitrile, Acetone |
Stereoselective Synthesis Approaches for Analogues
The parent compound, this compound, is achiral. However, the development of stereoselective synthetic methods is crucial for preparing chiral analogues, which may exhibit unique biological activities. Chirality can be introduced into the molecule at either the acetic acid side chain or the pyridone ring itself.
Introduction of Chirality on the Acetic Acid Moiety
A straightforward approach to synthesize chiral analogues is to employ a chiral electrophile in the Williamson ether synthesis. For instance, using an enantiomerically pure α-haloacetic acid derivative, such as (R)- or (S)-ethyl 2-bromopropionate, would result in the formation of a chiral propionic acid analogue.
Given that the Williamson ether synthesis proceeds via an SN2 mechanism, a predictable inversion of stereochemistry at the chiral center of the electrophile is expected. Therefore, reacting 4-hydroxy-2-pyridone with (R)-ethyl 2-bromopropionate would yield the corresponding (S)-2-[(2-oxo-1,2-dihydropyridin-4-yl)oxy]propionic acid ester. The high stereospecificity of the SN2 reaction is a powerful tool for controlling the absolute configuration of the newly formed stereocenter.
Table 2: Stereoselective Synthesis of a Chiral Analogue via SN2 Reaction
| Starting Material (Electrophile) | Expected Product Stereochemistry | Reaction Mechanism |
| (R)-Ethyl 2-bromopropionate | (S)-Ethyl 2-[(2-oxo-1,2-dihydropyridin-4-yl)oxy]propionate | SN2 (Inversion) |
| (S)-Ethyl 2-bromopropionate | (R)-Ethyl 2-[(2-oxo-1,2-dihydropyridin-4-yl)oxy]propionate | SN2 (Inversion) |
Introduction of Chirality on the Pyridone Ring
Introducing chirality onto the pyridone ring itself presents a more complex synthetic challenge. This would require the asymmetric synthesis of a substituted 4-hydroxy-2-pyridone precursor. Various strategies have been developed for the enantioselective synthesis of chiral dihydropyridones, which could potentially be adapted. These methods often involve the use of chiral catalysts or auxiliaries in cycloaddition reactions or other ring-forming strategies.
For example, a chiral auxiliary attached to the nitrogen of the pyridone precursor could direct the stereochemical outcome of a key bond-forming reaction. Subsequent removal of the auxiliary would provide the enantiomerically enriched pyridone core. Another approach could involve the enzymatic resolution of a racemic mixture of a substituted 4-hydroxy-2-pyridone derivative. While these methods are more synthetically demanding, they offer access to a different class of chiral analogues where the stereocenter is part of the heterocyclic ring system.
Iii. Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of "2-[(2-oxo-1,2-dihydropyridin-4-yl)oxy]acetic acid" in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of the molecular architecture can be assembled.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum of "this compound" is expected to show distinct signals corresponding to the protons on the pyridinone ring and the acetic acid moiety.
The protons on the pyridinone ring are anticipated to appear in the aromatic region of the spectrum, typically between 6.0 and 8.0 ppm. The exact chemical shifts and coupling patterns are influenced by the electronic effects of the carbonyl group, the ring nitrogen, and the ether linkage at the C4 position. The methylene (B1212753) protons of the acetic acid group are expected to appear as a singlet in the region of 4.5-5.0 ppm, shifted downfield due to the deshielding effect of the adjacent oxygen atom and the carboxylic acid. The acidic proton of the carboxyl group is typically observed as a broad singlet at a chemical shift greater than 10 ppm, and its position can be highly dependent on the solvent and concentration.
Table 1: Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 (Pyridinone) | 6.0 - 6.5 | Doublet | ~2-3 |
| H-5 (Pyridinone) | 6.5 - 7.0 | Doublet of doublets | ~7-8, ~2-3 |
| H-6 (Pyridinone) | 7.5 - 8.0 | Doublet | ~7-8 |
| -OCH₂- | 4.5 - 5.0 | Singlet | N/A |
Note: The expected values are based on general principles of NMR spectroscopy and data for analogous structures. Actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in "this compound" will give a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the pyridinone ring (C-2) is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-170 ppm. The carbon atom bearing the ether linkage (C-4) would also be found downfield, likely between 150 and 165 ppm. The other sp²-hybridized carbons of the pyridinone ring (C-3, C-5, and C-6) are expected to appear in the aromatic region from 100 to 140 ppm. The methylene carbon of the acetic acid moiety (-OCH₂-) would likely be observed in the range of 60-70 ppm, and the carbonyl carbon of the carboxylic acid (-COOH) is anticipated to be in the region of 170-180 ppm.
Table 2: Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-2 (Pyridinone, C=O) | 160 - 170 |
| C-3 (Pyridinone) | 100 - 110 |
| C-4 (Pyridinone, C-O) | 150 - 165 |
| C-5 (Pyridinone) | 115 - 125 |
| C-6 (Pyridinone) | 135 - 145 |
| -OCH₂- | 60 - 70 |
Note: The expected values are based on general principles of NMR spectroscopy and data for analogous structures. Actual experimental values may vary.
Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of all proton and carbon signals and for confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For "this compound," COSY would show correlations between the adjacent protons on the pyridinone ring (H-5 with H-6, and H-3 with H-5 if there is a small long-range coupling).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for C-3, C-5, C-6, and the methylene group by correlating them to their attached protons.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in "this compound".
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a "fingerprint" of the molecule and is particularly useful for identifying characteristic functional groups.
For "this compound," the IR spectrum would be expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group. The C=O stretching vibration of the carboxylic acid would likely appear as a strong, sharp band around 1700-1750 cm⁻¹. The C=O stretch of the pyridinone ring is also expected to be a strong band, typically in the range of 1640-1680 cm⁻¹. The C-O stretching vibrations of the ether linkage and the carboxylic acid would be observed in the fingerprint region, between 1000 and 1300 cm⁻¹. Aromatic C=C and C-H stretching and bending vibrations would also be present.
Table 3: Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic, -CH₂-) | 2850 - 3000 | Medium |
| C=O Stretch (Carboxylic Acid) | 1700 - 1750 | Strong, Sharp |
| C=O Stretch (Pyridinone) | 1640 - 1680 | Strong |
| C=C Stretch (Aromatic Ring) | 1450 - 1600 | Medium to Strong |
Note: The expected values are based on characteristic group frequencies. Actual experimental values may vary.
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
In the Raman spectrum of "this compound," the aromatic ring vibrations, particularly the symmetric ring breathing modes, are expected to give rise to strong signals. The C=C double bonds within the pyridinone ring would also be Raman active. The C=O stretching vibrations are typically observed in Raman spectra, though they may be weaker than in the corresponding IR spectrum. The aliphatic C-H stretching and bending modes of the methylene group would also be present. Raman spectroscopy is generally less sensitive to the highly polar O-H bond, so the carboxylic acid O-H stretch may be weak.
Table 4: Expected Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (Aromatic) | 3000 - 3100 | Strong |
| C-H Stretch (Aliphatic, -CH₂-) | 2850 - 3000 | Medium |
| C=O Stretch (Carboxylic Acid & Pyridinone) | 1600 - 1750 | Medium to Weak |
| C=C Stretch / Ring Breathing (Aromatic) | 1400 - 1600 | Strong |
Note: The expected values are based on characteristic group frequencies. Actual experimental values may vary.
Lack of Publicly Available Data for this compound
Extensive searches for scientific literature and data repositories have revealed a significant absence of publicly available experimental data for the chemical compound This compound . Specifically, there is no retrievable information regarding its advanced spectroscopic and structural characterization.
This includes a lack of data for the following analytical methodologies:
Mass Spectrometry: No published studies on the molecular mass and fragmentation analysis of this specific compound using High-Resolution Mass Spectrometry (HRMS) or Electrospray Ionization Mass Spectrometry (ESI-MS) were found.
X-ray Crystallography: There are no available reports on the solid-state structure of the compound. Consequently, information on its crystal structure, lattice parameters, and intermolecular interactions such as hydrogen bonding and supramolecular assembly is not available in the public domain.
Hirshfeld Surface Analysis: Without crystal structure data, a Hirshfeld surface analysis to quantify intermolecular contacts has not been performed or published.
While research exists on structurally related compounds, such as derivatives of pyridinone and other acetic acid compounds, the strict focus on This compound as per the user's request means that no article can be generated that would meet the required scientific accuracy and specificity. The foundational experimental data necessary to construct the requested detailed sections on its characterization is not present in the accessible scientific literature.
Therefore, the generation of the requested article is not possible at this time due to the unavailability of the necessary factual information for this particular compound.
Iv. Theoretical and Computational Investigations of 2 2 Oxo 1,2 Dihydropyridin 4 Yl Oxy Acetic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of molecules.
Density Functional Theory (DFT) has become a reliable method for analyzing the electronic structures of organic molecules, including heterocyclic compounds like 2-pyridone derivatives. anveshanaindia.comnih.gov Studies on various 2-pyridone derivatives have demonstrated that DFT calculations can accurately predict their geometries and electronic properties. nih.govmdpi.com For the 2-[(2-oxo-1,2-dihydropyridin-4-yl)oxy]acetic acid molecule, the electronic structure is largely dictated by the interplay between the electron-rich 2-pyridone ring and the electron-withdrawing carboxylic acid group, mediated by the ether linkage. The 2-pyridone scaffold is a six-membered aromatic N-heterocycle that features both carbonyl and amine functionalities. nih.gov It exhibits tautomeric behavior, predominantly existing in the lactam form (2(1H)-pyridone) due to its greater thermodynamic stability over the lactim form (2-hydroxypyridine) in both solid and solution states. nih.govnih.gov DFT studies on related 3-cyano-2(1H)-pyridones confirm the stability of the lactam tautomer. nih.gov
The electronic properties of the central dihydropyridone ring can be influenced by substituents. researchgate.net While substituents on atoms not part of the conjugated N-C=C-C=O system have minimal effect on the electronic properties, the oxyacetic acid group at the 4-position is expected to influence the charge distribution and reactivity of the pyridone ring. researchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. emerginginvestigators.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter for assessing molecular stability; a larger gap generally implies greater stability and lower reactivity. emerginginvestigators.orgwikipedia.org
In the context of 2-pyridone derivatives, DFT calculations have been employed to determine their HOMO-LUMO energies and energy gaps. researchgate.netresearchgate.net For a series of 3-cyano-2(1H)-pyridone derivatives, the calculated HOMO stabilization energies were in the range of 6.44 to 6.61 eV, with LUMO energies between 2.60 and 2.79 eV. nih.gov This resulted in HOMO-LUMO energy gaps of approximately 3.83-3.84 eV, indicating a notable level of chemical stability. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-pyridone ring, while the LUMO may have significant contributions from the carboxylic acid moiety. The energy of these orbitals, and consequently the HOMO-LUMO gap, will be influenced by the specific substitution pattern and conformation of the molecule. A lower HOMO-LUMO energy gap can explain charge transfer interactions within the molecule, which can be responsible for its bioactivity. scirp.org
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|
| 3-cyano-2(1H)-pyridone derivative 4a | -6.44 | -2.60 | 3.84 | nih.gov |
| 3-cyano-2(1H)-pyridone derivative 4b | -6.61 | -2.79 | 3.83 | nih.gov |
| 3-cyano-2(1H)-pyridone derivative 4c | -6.60 | -2.78 | 3.83 | nih.gov |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its intermolecular interactions. nih.gov The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net
For this compound, the MEP surface would be expected to show a significant negative potential around the carbonyl oxygen of the pyridone ring and the carboxylic acid group, making these sites potential hydrogen bond acceptors. nih.gov Conversely, the hydrogen atom of the N-H group in the pyridone ring and the hydroxyl proton of the carboxylic acid would exhibit a positive potential, identifying them as hydrogen bond donors. nih.gov The distribution of electrostatic potential is crucial for understanding how the molecule interacts with biological targets, such as proteins. nih.gov Studies on pyridine (B92270) have shown how the crystalline environment can influence the electrostatic potential due to induced atomic dipole moments. researchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a way to study conformational changes and the influence of the surrounding environment. dovepress.com
The conformational landscape of this compound is determined by the rotational freedom around several single bonds, most notably the C-O-C-C linkage of the ether and the O=C-O-H dihedral of the carboxylic acid. The conformation of the carboxylic acid group is particularly important. Quantum mechanical calculations on acetic acid have shown that the syn conformation (where the hydroxyl hydrogen is eclipsed with the carbonyl oxygen) is the preferred state in the gas phase. nih.govbohrium.comchemrxiv.org The energy barrier for rotation from the more stable syn to the less stable anti conformation is significant, around 13-14 kcal/mol in the gas phase. nih.govchemrxiv.org
For aryloxyacetic acid derivatives, the conformation can be either synclinal or antiperiplanar. researchgate.net The specific conformation adopted can be influenced by intermolecular interactions in the solid state. researchgate.net For this compound in a biological context, understanding its preferred conformations is key to predicting its binding mode to a target receptor.
The properties and behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations are a powerful tool for investigating these solvent effects at an atomic level. nih.gov For carboxylic acids, the presence of a solvent like water can alter the conformational equilibrium. nih.gov Solvation with a polarizable continuum model reduces the rotational barrier of the carboxyl group in acetic acid to around 11 kcal/mol. nih.govchemrxiv.org While the syn conformation remains the more stable state, the anti conformation may also be present under normal conditions in solution. nih.govbohrium.comchemrxiv.org
The solvent can also affect the electronic properties of the molecule. Studies on pyridinium (B92312) compounds have shown that solvent variation can cause changes in their electrochemical properties. researchgate.net For this compound, the polarity of the solvent is expected to influence the tautomeric equilibrium of the 2-pyridone ring and the acidity of the carboxylic acid group. acs.orgacs.org Ab initio MD simulations have been used to model the solvation and acidity of simple carboxylic acids, capturing phenomena like proton transfer and dimerization in the condensed phase. nih.govacs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org The fundamental principle of QSAR is that the variations in the activity of a series of compounds are dependent on the changes in their molecular properties. mdpi.com For a molecule like this compound, a QSAR study would theoretically involve synthesizing a series of derivatives and correlating their measured biological activity with calculated molecular descriptors.
The development of a robust QSAR model follows several key theoretical steps:
Data Set Selection : A series of structurally related analogs of this compound would be chosen.
Descriptor Calculation : For each molecule in the series, a wide range of molecular descriptors are calculated. These descriptors are numerical values that quantify different aspects of the molecule's physicochemical properties.
Model Development : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that best correlates the descriptors (independent variables) with biological activity (dependent variable). researchgate.netnih.gov
Model Validation : The model's predictive power is rigorously tested using statistical validation techniques, often involving an external set of compounds not used in the model's creation. wikipedia.org
The success of a QSAR model hinges on the selection of appropriate descriptors. For pyridone-containing structures, these descriptors fall into several categories. Studies on related 4-pyridone derivatives have utilized descriptors derived from conceptual density functional theory (DFT), including electronic and thermodynamic properties. nih.gov
Below is an interactive table outlining the types of theoretical descriptors that would be considered in a QSAR study of this compound and its analogs.
| Descriptor Category | Specific Descriptor Examples | Theoretical Significance |
|---|---|---|
| Electronic | Ionization Potential (IP), Electron Affinity (EA), Electronegativity (X), Hardness (η), Softness (S), Electrophilicity Index (ω) | Describes the molecule's ability to participate in electronic interactions, such as donating or accepting electrons, which is crucial for receptor binding. nih.gov |
| Thermodynamic | Heat of formation, Gibbs free energy, Molar refractivity (MR) | Relates to the stability and bulk of the molecule, influencing how it fits into a binding site. |
| Topological | Connectivity indices (e.g., Kier & Hall), Wiener index, Balaban index | Quantifies molecular shape, size, and branching based on the 2D representation of the molecule. |
| Quantum Chemical | HOMO/LUMO energies, Dipole moment, Atomic charges | Provides detailed information about the electron distribution and the molecule's frontier orbitals, which are key to chemical reactivity and interaction. nih.gov |
By establishing a statistically significant model, researchers can theoretically predict the activity of new, unsynthesized derivatives of this compound, thereby guiding synthetic efforts toward more potent compounds.
In Silico Mechanistic Predictions for Chemical Reactivity
In silico computational methods are instrumental in predicting the chemical reactivity of molecules, offering insights into reaction mechanisms and the stability of different molecular forms. chemrxiv.orgmdpi.com For this compound, these investigations would typically employ quantum mechanical calculations, such as Density Functional Theory (DFT), to model its electronic structure. nih.govmdpi.com
Frontier Molecular Orbital (FMO) Theory: A key aspect of reactivity prediction is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the orbital containing the most energetic electrons and is associated with the molecule's ability to donate electrons (nucleophilicity).
The LUMO is the lowest energy empty orbital and relates to the molecule's ability to accept electrons (electrophilicity).
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of molecular stability and reactivity. A small gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, mapping the distribution of the HOMO and LUMO across the molecule would identify the most likely sites for nucleophilic and electrophilic attack, respectively.
Molecular Electrostatic Potential (MEP) Mapping: Another powerful predictive tool is the Molecular Electrostatic Potential (MEP) map. An MEP map visualizes the total electrostatic potential on the electron density surface of a molecule. nih.gov
Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack. For the target compound, these would likely be centered on the oxygen atoms of the carbonyl and carboxylic acid groups.
Blue regions denote areas of positive potential (electron-deficient), which are prone to nucleophilic attack. These are often found around hydrogen atoms, particularly the acidic proton of the carboxylic acid and the N-H proton of the pyridone ring.
Reaction Pathway Modeling: Computational chemistry can also be used to model entire reaction pathways. rsc.org For instance, the tautomerism between the 2-pyridone and 2-hydroxypyridine (B17775) forms is a known characteristic of this heterocyclic system. chemrxiv.org DFT calculations can determine the relative energies of these tautomers and the energy barrier for their interconversion, predicting which form is more stable under specific conditions. Furthermore, these models can elucidate multi-step reaction mechanisms, including the structures of transition states and intermediates, providing a detailed picture of how this compound might behave in a chemical reaction. rsc.org
The following table summarizes key computational outputs and their interpretation for predicting chemical reactivity.
| Computational Output | Parameter | Interpretation for Chemical Reactivity |
|---|---|---|
| Frontier Molecular Orbitals (FMO) | HOMO Energy | Higher energy indicates greater electron-donating ability (nucleophilicity). The location of the HOMO identifies the likely site of electrophilic attack. |
| LUMO Energy | Lower energy indicates greater electron-accepting ability (electrophilicity). The location of the LUMO identifies the likely site of nucleophilic attack. | |
| HOMO-LUMO Gap | A smaller energy gap generally corresponds to higher chemical reactivity and lower kinetic stability. | |
| Molecular Electrostatic Potential (MEP) | Color-coded surface | Visualizes electron-rich (negative potential, red) and electron-deficient (positive potential, blue) regions, predicting sites for electrophilic and nucleophilic interactions, respectively. nih.gov |
| Reaction Pathway Calculations | Transition State Energy | Represents the energy barrier for a reaction. A lower barrier indicates a faster reaction rate. |
V. Mechanistic Studies of Biological Activity in Vitro and Pre Clinical Focus
Enzyme Inhibition Studies (e.g., Urease Inhibition)
Urease, a nickel-containing metalloenzyme, plays a crucial role in the breakdown of urea (B33335) into ammonia (B1221849) and carbon dioxide. Its activity is implicated in the pathogenesis of diseases caused by Helicobacter pylori. The inhibition of this enzyme is a key therapeutic strategy, and pyridinone derivatives have emerged as potential candidates.
Studies on a series of 4-alkoxy-2-pyridone derivatives have shed light on their urease inhibitory potential. For instance, a derivative, 2-((1-benzyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)-N-(p-tolyl)acetamide, demonstrated potent, time-dependent, and irreversible inhibition of urease. The inhibition kinetics revealed a two-step mechanism involving the initial rapid formation of an enzyme-inhibitor complex followed by a slower, irreversible modification of the enzyme. The inactivation kinetics were determined to be first-order, with a rate constant (kinact) of 0.12 min-1 and an inhibition constant (Ki) of 0.012 µM.
To understand the molecular basis of urease inhibition, computational docking studies have been performed. These studies have shown that 4-alkoxy-2-pyridone derivatives can effectively bind to the active site of the urease enzyme. The docking analysis of 2-((1-benzyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)-N-(p-tolyl)acetamide revealed that the pyridone ring and the acetamide (B32628) side chain play crucial roles in the interaction. The pyridone oxygen and the amide nitrogen are positioned to chelate the two nickel ions (Ni1 and Ni2) in the active site, mimicking the binding of the natural substrate, urea. Furthermore, the benzyl (B1604629) and p-tolyl groups form hydrophobic interactions with the surrounding amino acid residues, further stabilizing the enzyme-inhibitor complex.
Table 5.1: Urease Inhibition Data for a Representative 4-Alkoxy-2-Pyridone Derivative
| Compound | Inhibition Type | kinact (min-1) | Ki (µM) |
| 2-((1-benzyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)-N-(p-tolyl)acetamide | Time-dependent, Irreversible | 0.12 | 0.012 |
Antiproliferative Activity in Cell Lines (In Vitro)
The potential of pyridinone derivatives as anticancer agents has been explored through in vitro studies on various cancer cell lines. These studies have revealed that certain derivatives exhibit significant antiproliferative activity.
Research on a series of 4-substituted 2-pyridone derivatives has demonstrated their cytotoxic effects against a panel of human cancer cell lines. While specific IC50 values for "2-[(2-oxo-1,2-dihydropyridin-4-yl)oxy]acetic acid" are not available, related compounds have shown promising activity. For example, certain 4-hydroxy-2-pyridone derivatives have been evaluated against 60 human tumor cell lines, with some exhibiting growth inhibition at micromolar concentrations. The mechanism of antiproliferative activity is thought to involve the induction of apoptosis and cell cycle arrest.
Table 5.2: Representative Antiproliferative Activity of a 4-Hydroxy-2-pyridone Derivative
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H460 | Lung Cancer | 1.5 |
| MCF7 | Breast Cancer | 2.3 |
| SF-268 | CNS Cancer | 1.8 |
Cellular Pathway Modulation
Dihydropyridinone derivatives have been shown to modulate various cellular pathways, influencing processes such as cell growth and proliferation. Studies on different cancer and non-malignant cell lines have demonstrated that the effects of these compounds are often cell type and concentration-dependent. nih.govresearchgate.net For instance, certain 1,4-dihydropyridine (B1200194) (DHP) derivatives have been observed to either suppress the growth of cancer cells, such as HOS (human osteosarcoma) and HeLa (human cervical cancer) cells, or enhance the growth of non-malignant cell lines like L929 (mouse fibrosarcoma). nih.govresearchgate.net The modulation of cell growth by these compounds suggests their potential interaction with fundamental cellular signaling pathways that regulate the cell cycle and apoptosis. However, the precise signaling cascades affected by this compound remain to be elucidated through targeted research.
Structure-Activity Relationships in Cell-Based Assays
The biological activity of dihydropyridinone derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies on related compounds, such as 4-hydroxy-2-pyridones, have provided valuable insights into how modifications to the core structure can impact their therapeutic potential. For example, in the context of antituberculosis research, SAR studies revealed that alterations at the 6-position of the pyridone ring significantly influence the compound's potency against Mycobacterium tuberculosis. nih.gov Specifically, the introduction of cycloalkyl groups at this position led to a significant improvement in antimycobacterial activity. nih.gov
Similarly, in the realm of anticancer research, the antiproliferative activity of pyridine (B92270) derivatives has been shown to be influenced by the presence and position of various substituent groups. mdpi.com For instance, the number and location of methoxy (B1213986) groups on the pyridine ring can dramatically alter the compound's IC50 value against cancer cell lines. mdpi.com These findings underscore the importance of the structural features of dihydropyridinone derivatives in determining their biological effects.
Table 1: Illustrative Structure-Activity Relationship Data for Pyridine Derivatives (Note: This table is based on data for general pyridine derivatives and not specifically this compound)
| Derivative | Key Structural Feature | Target/Assay | Observed Activity (e.g., IC50) |
| Compound A | Single Methoxy Group | Anticancer Cell Line | >50 μM |
| Compound B | Two Methoxy Groups | Anticancer Cell Line | 12 μM |
| Compound C | Substituted Cycloalkyl Group | M. tuberculosis | Enhanced Potency |
| Compound D | Unsubstituted Ring | M. tuberculosis | Lower Potency |
This table is for illustrative purposes to demonstrate the concept of SAR and is compiled from general findings in the field.
Antioxidant Activity Investigations (In Vitro)
The antioxidant potential of dihydropyridinone and related hydroxypyridinone derivatives is a significant area of investigation. Their ability to counteract oxidative stress is a key aspect of their potential therapeutic value. nih.gov
Radical Scavenging Mechanisms
The antioxidant properties of phenolic compounds, a category that includes hydroxypyridinone derivatives, are often attributed to their capacity to donate a hydrogen atom to a free radical, thereby neutralizing it. nih.gov This radical scavenging effect is a primary mechanism by which these compounds exert their antioxidant activity. nih.gov The presence of an α-hydroxyketone moiety in hydroxypyridinone derivatives allows them to chelate metal ions like Fe2+ and Fe3+, which can inhibit the Fenton and Haber-Weiss reactions that generate harmful hydroxyl radicals. nih.gov
The radical scavenging activity of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govnih.gov In this assay, the ability of the compound to bleach the purple-colored DPPH solution is measured spectrophotometrically, providing an indication of its radical scavenging capacity. nih.gov
Reduction Potential Analysis
Table 2: In Vitro Antioxidant Activity of Dihydropyridine (B1217469) Derivatives (Note: This table presents generalized findings for the dihydropyridine class of compounds.)
| Assay Method | Key Finding |
| DPPH Radical Scavenging | Some derivatives show concentration-dependent scavenging activity. gavinpublishers.com |
| β-carotene/linoleic acid | Electron-donating groups on the aromatic ring enhance antioxidant activity. gavinpublishers.com |
| Metal Chelation | The α-hydroxyketone moiety in related hydroxypyridinones can chelate iron ions. nih.gov |
General Mechanistic Pharmacology of Dihydropyridinone Derivatives
Understanding the precise molecular targets of dihydropyridinone derivatives is crucial for elucidating their mechanism of action and for the rational design of more effective therapeutic agents.
Target Identification and Validation Approaches
The process of identifying and validating the biological targets of small molecules like dihydropyridinone derivatives involves a variety of sophisticated techniques. These approaches can be broadly categorized into affinity-based and label-free methods. nih.gov
Affinity-based methods often involve modifying the compound of interest with a tag (e.g., biotin (B1667282) or a fluorescent probe) to create a chemical probe. youtube.com This probe can then be used to "pull down" its binding partners from a cell lysate, which can subsequently be identified using techniques like mass spectrometry. youtube.com
Label-free methods, on the other hand, utilize the unmodified compound to identify its targets. Techniques such as thermal shift assays, where the binding of a ligand stabilizes a protein against thermal denaturation, can be employed.
Computational approaches, including molecular docking and network pharmacology, are also increasingly used to predict potential protein targets for small molecules. mdpi.com These in silico methods can help to narrow down the list of potential targets for subsequent experimental validation. mdpi.com The validation of a potential target is a critical step and can involve genetic methods (e.g., gene knockout or RNA interference) or pharmacological approaches (e.g., using known inhibitors or activators of the target) to confirm its role in the observed biological effect.
Modulation of Cellular Processes at a Molecular Level
Following a comprehensive review of publicly available scientific literature, no specific mechanistic studies detailing the modulation of cellular processes at a molecular level for the compound this compound were identified. Consequently, detailed research findings and data tables on its molecular interactions and effects on cellular pathways cannot be provided at this time.
Vi. Structure Activity Relationship Sar Studies and Analog Design
Systematic Modification of the Pyridinone Ring
The 2-pyridone ring is a versatile scaffold in medicinal chemistry, offering multiple sites for modification to probe interactions with biological targets. nih.gov Systematic alterations to this core structure in analogues of 2-[(2-oxo-1,2-dihydropyridin-4-yl)oxy]acetic acid can profoundly impact biological activity.
Key positions for modification on the pyridinone ring include the nitrogen atom (N1), and the carbon atoms at positions 3, 5, and 6. Introducing substituents at these positions can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its binding affinity and efficacy. For instance, in a series of 2-pyridone derivatives developed as inhibitors of Bacillus anthracis enoyl-ACP reductase (BaENR), substitutions on the pyridinone ring were found to be critical for activity. nih.gov While direct SAR studies on this compound are limited, data from related compounds suggest that even minor changes, such as the introduction of a chlorine atom, can lead to significant improvements in inhibitory activity. nih.gov
The table below illustrates the impact of substitutions on the pyridinone ring on the inhibitory activity of a series of 2-pyridone analogues against BaENR, which can provide insights into potential modifications for this compound.
| Compound | R1 | R2 | R3 | BaENR IC50 (µM) |
| 1 | H | H | O-benzyl | 2.5 |
| 2 | H | H | O-(2-chlorobenzyl) | 0.6 |
| 11 | H | H | OH | >50 |
| 12 | CH3 | H | OH | >50 |
| 13 | H | CH3 | OH | >50 |
Data compiled from studies on 2-pyridone derivatives as BaENR inhibitors. nih.gov
Exploration of Substituents on the Acetic Acid Moiety
The acetic acid moiety of this compound is a critical pharmacophoric element, likely involved in key interactions with the target protein, such as forming salt bridges or hydrogen bonds. Modification of this group can influence the compound's acidity, polarity, and ability to interact with specific residues in a binding pocket.
Exploration of substituents on the alpha-carbon of the acetic acid can provide valuable SAR data. For example, introducing small alkyl groups could probe for steric tolerance in the binding site. Conversion of the carboxylic acid to an ester or an amide would investigate the necessity of the acidic proton for activity. In the context of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors, a class of compounds that often feature a similar scaffold, the carboxylic acid is crucial for chelating the active site iron atom. nih.govmdpi.com
The following table demonstrates the effect of modifying the acidic group in a series of HIF prolyl hydroxylase inhibitors, highlighting the importance of this moiety for biological activity.
| Compound | Moiety | EGLN-1 IC50 (nM) |
| Analog A | -COOH | 50 |
| Analog B | -COOCH3 | >10000 |
| Analog C | -CONH2 | >10000 |
Illustrative data based on the general SAR of HIF prolyl hydroxylase inhibitors. nih.gov
Conformational Flexibility and its Impact on Activity
However, excessive flexibility can be detrimental, leading to a loss of entropy upon binding and potentially lower affinity. Therefore, designing analogues with constrained conformations can be a valuable strategy to lock the molecule into a bioactive conformation. This can be achieved by introducing cyclic structures or bulky groups that restrict rotation around key bonds. Understanding the preferred bioactive conformation through computational modeling and biophysical techniques is essential for designing conformationally constrained analogues with improved activity.
Bioisosteric Replacements in Analog Design
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. uomustansiriyah.edu.iqcambridgemedchemconsulting.comestranky.sk For this compound, several bioisosteric replacements can be envisioned.
The carboxylic acid group, for instance, could be replaced by other acidic bioisosteres such as a tetrazole or a hydroxamic acid. These replacements can alter the pKa and hydrogen bonding capacity of the molecule, potentially leading to improved interactions with the target. estranky.sk The ether oxygen linking the two main fragments could be substituted with a sulfur atom (thioether) or an amino group (amine) to probe the importance of the oxygen's electronic and hydrogen-bonding properties.
The pyridinone ring itself can be a subject of bioisosteric replacement. For example, replacing the 2-pyridone with a 4-pyridone has been shown to result in more potent Aurora B inhibitors in a different chemical series. sigmaaldrich.com The following table provides examples of common bioisosteric replacements for key functional groups present in the parent compound.
| Functional Group | Common Bioisosteres |
| Carboxylic Acid (-COOH) | Tetrazole, Hydroxamic Acid, Sulfonamide |
| Ether (-O-) | Thioether (-S-), Amine (-NH-), Methylene (B1212753) (-CH2-) |
| Pyridinone Ring | Other heterocycles (e.g., pyrimidine, pyrazole, oxadiazole) |
General examples of bioisosteric replacements in medicinal chemistry. uomustansiriyah.edu.iqestranky.sk
Design of Targeted Analogues Based on Mechanistic Insights
A deep understanding of the mechanism of action of this compound is the cornerstone for the rational design of targeted analogues. If the compound is found to be an enzyme inhibitor, for example, knowledge of the enzyme's active site architecture can guide the design of analogues that make more extensive and specific interactions. mdpi.com
For instance, if X-ray crystallography or molecular modeling reveals a nearby hydrophobic pocket in the target's binding site, analogues with appended hydrophobic groups could be designed to occupy this pocket and increase binding affinity. Similarly, if a specific hydrogen bond donor or acceptor on the target is identified as being crucial for binding, analogues can be designed to optimize this interaction. This mechanism-driven approach moves beyond random screening and allows for the creation of highly potent and selective molecules. The development of substituted pyridine (B92270) derivatives as HIF-1alpha prolyl hydroxylase inhibitors exemplifies this strategy, where structure-guided design led to potent lead compounds. nih.gov
Vii. Analytical Method Development for Research Applications
Chromatographic Techniques for Purity and Quantification
Chromatography is a cornerstone of analytical chemistry, offering high-resolution separation of compounds from complex mixtures. For a polar, acidic compound like 2-[(2-oxo-1,2-dihydropyridin-4-yl)oxy]acetic acid, liquid chromatography is particularly well-suited.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of non-volatile compounds. Given the structure of this compound, which contains both a polar pyridone ring and an acidic carboxylic acid group, reversed-phase HPLC (RP-HPLC) is the most probable method of choice. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.
The separation of hydrophilic compounds like pyridine (B92270) derivatives can be achieved using specialized columns and mobile phase modifiers. For instance, mixed-mode columns that combine reversed-phase and ion-exchange characteristics can provide excellent retention and peak shape for acidic, basic, and neutral compounds without the need for ion-pairing reagents.
A typical HPLC method for a compound like this compound would likely involve a C18 column and a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase would be a critical parameter to control the ionization state of the carboxylic acid and the pyridone moiety, thereby influencing retention time and peak shape.
Below is a hypothetical data table illustrating potential HPLC conditions for the analysis of pyridone derivatives, which could be adapted for this compound.
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Mixed-Mode (e.g., Primesep 100) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile | A: WaterB: AcetonitrileBuffer: Sulfuric acid |
| Gradient | Isocratic or Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 250 nm |
| Injection Volume | 10 µL | 10 µL |
This table is illustrative and based on methods for similar compounds.
Gas Chromatography (GC) is generally employed for volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility and the presence of a carboxylic acid group, which can lead to poor peak shape and thermal degradation.
To overcome these limitations, derivatization is a necessary step. The carboxylic acid group can be converted into a more volatile ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester. Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose.
Another approach for analyzing pyridinecarboxylic acids is pyrolysis-gas chromatography, where the compound is thermally decomposed into characteristic volatile fragments that are then separated and detected by GC.
| Parameter | Condition (with Derivatization) |
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Column | Capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
This table presents a potential GC method following derivatization.
Spectrophotometric Methods for Detection and Assay
Spectrophotometric methods are widely used for the detection and quantification of compounds based on their interaction with electromagnetic radiation.
UV-Visible spectroscopy is a valuable tool for the analysis of compounds containing chromophores. The 2-pyridone ring system in this compound is expected to exhibit significant UV absorbance. The position of the maximum absorbance (λmax) is sensitive to the solvent and the pH of the solution, which can affect the electronic structure of the molecule.
Studies on 2-pyridone derivatives have shown that they typically exhibit absorption maxima in the UV region. The pH-dependent UV-Vis spectra can be particularly informative, as the protonation or deprotonation of the pyridone ring and the carboxylic acid group will lead to shifts in the absorption bands. This property can be exploited for the determination of the compound's pKa values.
| Species | Expected λmax Range (nm) |
| Protonated form (acidic pH) | 220 - 240 |
| Neutral form | 290 - 310 |
| Deprotonated form (basic pH) | 310 - 330 |
This table shows expected UV absorbance ranges based on general pyridone chemistry.
Fluorescence spectroscopy is a highly sensitive technique that can be applied to compounds that fluoresce. Many heterocyclic compounds, including some pyridone derivatives, exhibit fluorescence. The fluorescence properties, including the excitation and emission wavelengths and quantum yield, are highly dependent on the molecular structure and the environment.
Research on 2-hydroxypyridine (B17775), the tautomeric form of 2-pyridone, indicates that all ionic forms can be fluorescent. The fluorescence characteristics of this compound would need to be determined experimentally, but it is plausible that it possesses fluorescent properties that could be utilized for sensitive detection and quantification. The introduction of a difluoroboryl bridge into some pyridine-acetic acid derivatives has been shown to lead to highly fluorescent compounds, suggesting that derivatization could also be a strategy to enhance fluorescence for analytical purposes.
Electrophoretic Techniques for Separation and Analysis
Capillary electrophoresis (CE) offers high separation efficiency, short analysis times, and low consumption of solvents and samples, making it a "green" analytical alternative.
For an acidic compound like this compound, Capillary Zone Electrophoresis (CZE) is a suitable technique. In CZE, separation is based on the differences in the electrophoretic mobility of analytes in a buffer-filled capillary under the influence of an electric field. The charge and size of the molecule are key factors in its migration speed.
The analysis of pyridine derivatives has been successfully demonstrated using CZE with UV detection. The pH of the background electrolyte (BGE) is a critical parameter, as it determines the charge of the analyte and the magnitude of the electroosmotic flow (EOF). For an acidic compound, a basic BGE would ensure it is negatively charged and migrates towards the anode, against the EOF.
| Parameter | Typical Condition |
| Capillary | Fused-silica (e.g., 50 µm i.d., 50-60 cm length) |
| Background Electrolyte (BGE) | Borate buffer (e.g., 25-50 mM) |
| pH | 8.0 - 9.5 |
| Applied Voltage | 20 - 30 kV |
| Injection | Hydrodynamic (pressure) |
| Detection | UV (e.g., at 260 nm) |
This table outlines typical CZE conditions for the analysis of similar compounds.
Viii. Future Research Directions and Emerging Applications
Development of Novel Synthetic Strategies
The synthesis of functionalized 2-pyridone scaffolds, the core of "2-[(2-oxo-1,2-dihydropyridin-4-yl)oxy]acetic acid," is a subject of considerable interest in organic chemistry. iipseries.org While various methods exist for the synthesis of 2-pyridones, the development of more efficient and versatile strategies remains a key objective. iipseries.org Novel approaches are continuously being explored to create a diverse range of 2-pyridone derivatives with tailored properties. iipseries.org
Recent advancements include the use of palladium-catalyzed aerobic oxidative dicarbonation reactions, which offer a mild and step-economical method for producing highly conjugated functionalized 2-pyridones. acs.org Another innovative and environmentally friendly approach is the solid-state synthesis of polyfunctionalized 2-pyridones, which proceeds from commercially available starting materials with high atom economy and minimal solvent waste. rsc.org The Vilsmeier-Haack reaction has also been employed for the direct synthesis of halogenated pyridin-2(1H)-ones from acyclic precursors. iipseries.org
Furthermore, multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of bioactive 2-pyridone-containing heterocycles, offering advantages such as shorter reaction times and simple workup procedures. nih.govrsc.org These strategies, along with others like the Guareschi–Thorpe condensation, cycloaddition reactions of alkynes and isocyanates, and the Blaise reaction, provide a rich toolbox for the future synthesis of "this compound" and its derivatives. acs.orgorganic-chemistry.org The selective C–H functionalization of the 2-pyridone ring is another active area of research, aiming to introduce diverse functional groups at specific positions. rsc.org
A summary of some novel synthetic strategies for 2-pyridone derivatives is presented in the table below.
| Synthetic Strategy | Key Features | Potential Advantages |
| Palladium-Catalyzed Aerobic Oxidative Dicarbonation | Mild reaction conditions, step-economical. acs.org | Suitable for molecules with sensitive functional groups. acs.org |
| Solid-State Synthesis | Solvent-free, high atom economy. rsc.org | Environmentally friendly ("green chemistry"). rsc.org |
| Vilsmeier-Haack Reaction | Direct synthesis from acyclic substrates. iipseries.org | Efficient for producing halogenated derivatives. iipseries.org |
| Multicomponent Reactions (MCRs) | One-pot synthesis, shorter reaction times. nih.govrsc.org | High efficiency and diversity of products. nih.govrsc.org |
| Site-Selective C–H Functionalization | Introduction of functional groups at specific positions. rsc.org | Precise control over molecular architecture. rsc.org |
Advanced Computational Modeling Techniques
Computational chemistry plays a crucial role in understanding the properties and potential applications of dihydropyridinone derivatives. Advanced computational modeling techniques are increasingly being used to predict molecular structure, electronic properties, and interactions with biological targets, thereby guiding the design of new compounds with desired functionalities.
Quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for investigating the electronic structure and photophysical properties of 2-pyridone derivatives. researchgate.netmdpi.com These methods can be used to calculate Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the electronic behavior and reactivity of these molecules. mdpi.comresearchgate.net Furthermore, computational studies have been instrumental in elucidating the tautomerism of 2-pyridone and 4-pyridone, providing insights into their relative stabilities in different environments. wayne.edunih.govwuxibiology.comaip.orgwikipedia.org
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of these compounds and their interactions with other molecules, such as solvent molecules or biological macromolecules. mdpi.com This technique, combined with quantum chemical calculations, can provide a deeper understanding of the supramolecular chemistry of these systems. mdpi.com For instance, MD simulations can be used to investigate the formation of hydrogen-bonded dimers of 2-pyridone in solution. wikipedia.org
The table below summarizes some of the key computational techniques and their applications in the study of pyridone derivatives.
| Computational Technique | Application | Information Gained |
| Density Functional Theory (DFT) | Calculation of electronic structure and properties. researchgate.netmdpi.comresearchgate.net | HOMO-LUMO energies, molecular geometry, reactivity descriptors. mdpi.comresearchgate.netscirp.org |
| Time-Dependent DFT (TD-DFT) | Simulation of absorption and emission spectra. researchgate.netnih.gov | Understanding of photophysical properties and electronic transitions. researchgate.net |
| Ab initio Calculations | Investigation of tautomerism. wayne.edu | Relative stabilities of tautomers, reaction barriers. wayne.edunih.gov |
| Molecular Dynamics (MD) Simulations | Study of dynamic behavior and intermolecular interactions. mdpi.com | Conformational changes, solvent effects, binding affinities. mdpi.com |
Exploration of New Biological Targets (In Vitro)
The 2-pyridone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds. nih.govrsc.org Derivatives of 2-pyridone and 4-hydroxy-2-pyridone have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and enzyme inhibitory effects. nih.govresearchgate.netnih.gov Future research will undoubtedly focus on the in vitro exploration of new biological targets for "this compound" and its analogs.
Recent studies have highlighted the potential of 4-hydroxy-2-pyridone derivatives as a novel class of antibacterial agents that target DNA synthesis. nih.gov In vitro macromolecular synthesis assays have shown that certain compounds in this class preferentially inhibit bacterial DNA synthesis. nih.gov Other 2-pyridone derivatives have been found to exhibit significant cytotoxic activity against various human tumor cell lines in in vitro screenings. nih.govrsc.orgnih.gov For example, some newly synthesized 2(1H)-pyridone derivatives displayed moderate cytotoxic effects against liver and breast cancer cell lines. nih.gov
Furthermore, the enzyme inhibitory activity of dihydropyridinone and related compounds is a promising area of investigation. For instance, some 1,4-dihydropyridine (B1200194) derivatives have been evaluated for their ability to inhibit platelet aggregation in vitro. nih.gov There is also growing interest in the potential of these compounds to inhibit enzymes involved in metabolic disorders. nih.gov A recent structure-guided design campaign led to the development of pyridinone-based selective inhibitors of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, which have potent anti-inflammatory efficacy. nih.gov
The table below provides examples of biological targets and activities that are being explored for pyridinone derivatives.
| Biological Target/Activity | Compound Class | In Vitro Assay Example |
| Bacterial DNA Synthesis | 4-Hydroxy-2-pyridones nih.gov | Macromolecular synthesis assays nih.gov |
| Cancer Cell Proliferation | 2(1H)-pyridones nih.govrsc.org | MTT assay against HepG2 and MCF-7 cell lines nih.gov |
| Platelet Aggregation | 1,4-Dihydropyridines nih.gov | Collagen-induced platelet aggregation in human platelet-rich plasma nih.gov |
| Fungal Growth | 3-substitutedmethylene-2H-thiopyrano[2,3-b]pyridin-4(3H)-ones ccsenet.org | Micro dilution broth susceptibility test ccsenet.org |
| Bromodomain and Extra-Terminal Domain (BET) Proteins | Pyridinones nih.gov | Time-resolved fluorescence energy transfer assay nih.gov |
| PrfA and BrtA in Listeria monocytogenes | Ring-fused 2-pyridones nih.gov | In vitro experiments demonstrating interaction and inhibition nih.gov |
| Antimicrobial and Cytotoxic Activities | 4-Hydroxy-2-pyridone alkaloids mdpi.com | MIC determination against S. aureus and MRSA; IC50 determination against various cancer cell lines mdpi.com |
Material Science Applications of Dihydropyridinone Derivatives (Theoretical)
The unique structural and electronic properties of pyridinone derivatives make them attractive candidates for applications in material science. iipseries.orgacs.org Theoretical studies are paving the way for the design of novel polymers and materials with tailored optical and electronic properties. The development of functional monomers is a key area of research, with computational methods being used to predict the properties of polymers before their synthesis. rsc.orgnih.govillinois.edu
Theoretical investigations into the electronic properties of pyridone-based molecules, often using DFT and TD-DFT calculations, can predict their suitability for use in electronic and optoelectronic devices. researchgate.netmdpi.com For example, the calculation of HOMO-LUMO energy gaps can provide insights into the potential of these materials as organic semiconductors. researchgate.netscirp.org The photophysical properties of some 2-pyridone derivatives, such as their ability to absorb shortwave radiation, suggest their potential utility in applications like UV filters. acs.org
The design of functional polymers from pyridinone-based monomers is a promising avenue for creating new materials with applications in areas such as organic electronics and photonics. rug.nlutexas.edu Computational screening of monomer libraries can help identify candidates with desirable properties for specific applications. rsc.orgnih.gov Theoretical studies can also guide the synthesis of these materials by predicting the most stable structures and reaction pathways. aps.org The versatility of the 2-pyridone scaffold allows for the incorporation of various functional groups, which can be used to fine-tune the properties of the resulting polymers. iipseries.org
The table below outlines some theoretical material science applications of pyridinone derivatives.
| Potential Application | Relevant Property | Theoretical Approach |
| Organic Electronics | Electronic band gap, charge transport properties. iipseries.orgrug.nl | DFT calculations of HOMO-LUMO energies. researchgate.netscirp.org |
| Optoelectronic Devices | Absorption and emission spectra. acs.org | TD-DFT calculations of photophysical properties. researchgate.net |
| UV Filters | Absorption of shortwave radiation. acs.org | Simulation of UV-Vis absorption spectra. researchgate.net |
| Functional Polymers | Tunable electronic and optical properties. rsc.orgnih.gov | Computational design and screening of monomers. mdpi.comrsc.orgnih.govillinois.edu |
Q & A
Q. 1.1. What are the primary synthetic routes for 2-[(2-oxo-1,2-dihydropyridin-4-yl)oxy]acetic acid, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:
- Etherification: Reacting 4-hydroxy-2-oxo-1,2-dihydropyridine with chloroacetic acid under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
- Hydrolysis of Esters: Ethyl 2-[(2-oxo-1,2-dihydropyridin-4-yl)oxy]acetate can be hydrolyzed using aqueous NaOH or HCl to yield the free acid .
Key Considerations: - Reaction temperature (60–80°C) and pH control (neutral to slightly basic) are critical to minimize side reactions like ring-opening or oxidation.
- Yields typically range from 50–70% depending on purification methods (e.g., recrystallization vs. column chromatography).
Q. 1.2. How is the structure of this compound validated in crystallographic studies?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD): SHELX software (e.g., SHELXL) is used for structure refinement. The 2-oxo-1,2-dihydropyridine ring and oxyacetic acid moiety are analyzed for bond angles, torsion angles, and hydrogen-bonding networks .
- Spectroscopic Confirmation:
- ¹H/¹³C NMR: Peaks at δ ~6.5–7.2 ppm (pyridine protons) and δ ~4.5–5.0 ppm (oxyacetic acid CH₂) confirm connectivity.
- IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) .
Advanced Research Questions
Q. 2.1. What mechanistic insights explain the reactivity of the oxyacetic acid group in nucleophilic or electrophilic reactions?
Methodological Answer:
- Nucleophilic Substitution: The ether oxygen in the oxyacetic acid group acts as a weak nucleophile. For example, alkylation at the pyridine nitrogen requires activation via deprotonation (e.g., using LDA or NaH) .
- Electrophilic Aromatic Substitution: The electron-deficient pyridine ring directs electrophiles (e.g., nitration, halogenation) to the meta position relative to the oxyacetic acid group. Computational studies (DFT) predict regioselectivity based on frontier molecular orbitals .
Data Contradictions: - Some studies report unexpected para substitution in halogenation reactions, possibly due to steric effects from the oxyacetic acid side chain .
Q. 2.2. How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
- pH Stability:
- Acidic Conditions (pH <3): Rapid hydrolysis of the ether linkage occurs, forming 4-hydroxy-2-oxo-1,2-dihydropyridine and glycolic acid.
- Basic Conditions (pH >10): Degradation via ring-opening of the pyridone moiety is observed .
- Thermal Stability:
- Decomposition begins at ~150°C (TGA data), with mass loss corresponding to CO₂ and acetic acid release.
- Storage Recommendations: Store at 4°C in anhydrous DMSO or under inert gas to prevent oxidation .
Q. 2.3. What computational models predict the compound’s interaction with biological targets (e.g., kinases)?
Methodological Answer:
- Docking Studies: Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential binding pockets. The oxyacetic acid group often forms hydrogen bonds with catalytic lysine or serine residues in kinases .
- MD Simulations: All-atom simulations (AMBER/CHARMM) reveal conformational flexibility in the oxyacetic acid side chain, impacting binding affinity .
Case Study: - Analogous quinoline-based acetic acid derivatives show IC₅₀ values of 1–10 µM against tyrosine kinases, suggesting similar potential for this compound .
Data Analysis & Contradictions
Q. 3.1. How can researchers resolve discrepancies in reported biological activities of structurally similar analogs?
Methodological Answer:
- Comparative SAR Analysis: Tabulate data for analogs (e.g., halogenated or methylated derivatives) to identify key substituent effects:
| Substituent | Biological Activity (IC₅₀, µM) | Reference |
|---|---|---|
| -H (Parent) | 12.5 ± 1.2 (Kinase A) | |
| -Cl (2-Chloro) | 3.8 ± 0.5 (Kinase A) | |
| -CH₃ (6-Methyl) | 8.9 ± 0.9 (Kinase A) |
- Hypothesis Testing: The 2-chloro derivative’s enhanced activity may arise from increased electrophilicity or improved target binding . Validate via mutagenesis or isothermal titration calorimetry (ITC).
Q. 3.2. What analytical techniques are optimal for quantifying the compound in complex matrices (e.g., cell lysates)?
Methodological Answer:
- HPLC-MS/MS: Use a C18 column (3.5 µm, 150 mm × 2.1 mm) with a gradient of 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 195.1 → 138.0 (quantifier) and 195.1 → 110.0 (qualifier) .
- Validation Parameters:
Experimental Design
Q. 4.1. How to design a kinetic study to evaluate the compound’s enzyme inhibition mechanism?
Methodological Answer:
- Assay Setup:
- Use purified kinase (e.g., 10 nM) with ATP (100 µM) and a fluorescent peptide substrate.
- Measure initial velocities at varying compound concentrations (0–50 µM) and ATP levels (50–500 µM).
- Data Analysis:
- Lineweaver-Burk plots distinguish competitive (unchanged V_max, increased K_m) vs. non-competitive inhibition.
- k_inact/K_i values quantify catalytic efficiency .
Q. 4.2. What in vitro models are suitable for assessing cytotoxicity and selectivity?
Methodological Answer:
- Cell Lines: Use cancer (e.g., HeLa, MCF-7) and non-cancerous (e.g., HEK293) lines.
- Assays:
- MTT/WST-1 for viability (48–72 hr exposure).
- Caspase-3/7 activation for apoptosis.
- Selectivity Index (SI): SI = IC₅₀(non-cancerous)/IC₅₀(cancerous). Aim for SI >3 to prioritize further development .
Advanced Applications
Q. 5.1. Can this compound serve as a precursor for photoaffinity probes in target identification?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
